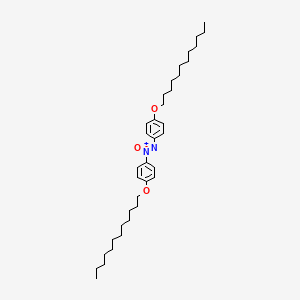

4,4'-Didodecyloxyazoxybenzene

Description

Contextualization within Azoxybenzene (B3421426) Chemistry and Liquid Crystalline Systems

4,4'-Didodecyloxyazoxybenzene belongs to the broader class of azoxybenzene derivatives, which are characterized by the presence of an azoxy functional group (-N=N(O)-) connecting two phenyl rings. This central core is rigid and planar, a common feature in molecules that exhibit liquid crystalline properties. The para-substitution of long alkoxy chains, in this case, dodecyloxy groups (-OC₁₂H₂₅), at the 4 and 4' positions is a key structural motif. This combination of a rigid core and flexible peripheral chains is fundamental to the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. nanobioletters.com

Liquid crystals are broadly classified into thermotropic and lyotropic types, with thermotropic liquid crystals exhibiting phase transitions as a function of temperature. researchgate.net this compound is a thermotropic liquid crystal, displaying various ordered yet fluid phases, such as nematic and smectic phases, within a specific temperature range. tcichemicals.comchemicalbook.com The length of the alkyl chains significantly influences the type of mesophase formed and the transition temperatures. Longer chains, like the dodecyl groups in this compound, tend to promote higher-ordered smectic phases due to increased intermolecular van der Waals interactions.

Historical Development and Evolution of Azoxy Liquid Crystals Research

The study of liquid crystals dates back to 1888, with the observations of Friedrich Reinitzer on a cholesterol derivative. pg.edu.pl Azoxybenzene derivatives were among the earliest and most extensively studied classes of thermotropic liquid crystals. Initially, compounds like p-azoxyanisole (4,4'-dimethoxyazoxybenzene) were pivotal in the fundamental understanding of nematic phases. However, early nematic liquid crystal materials, including the azoxybenzene types, were found to be sensitive to light, which spurred further research into more stable alternatives. tcichemicals.com

The evolution of research in this area saw a systematic investigation into the effect of varying the terminal substituents on the azoxybenzene core. The synthesis of homologous series of 4,4'-dialkoxyazoxybenzenes allowed researchers to establish clear structure-property relationships. It was observed that the length of the alkoxy chains had a profound impact on the mesomorphic range and the type of liquid crystal phases exhibited. This foundational work paved the way for the design and synthesis of new liquid crystal materials with tailored properties for emerging applications, such as in electronic displays. pg.edu.pl

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound and related long-chain azoxybenzene derivatives is multifaceted. One significant trend is the exploration of their potential as organogelators, where the liquid crystalline molecules can self-assemble in organic solvents to form gels. afinitica.com This property opens up new avenues for applications in areas such as controlled release and soft materials engineering.

Another area of active investigation is the use of computational modeling to understand the intricate inter- and intra-molecular interactions that govern the mesophase behavior of these compounds. inderscienceonline.com Such studies aim to predict properties like lattice energy, orientational order, and elastic moduli, which are crucial for the design of new liquid crystal materials for specific applications, including biocompatible sensors and label-free protein analysis. inderscienceonline.com Furthermore, the unique photoresponsive nature of the azobenzene (B91143) core, which can undergo reversible trans-cis isomerization upon light irradiation, is being exploited in the development of light-driven molecular switches and smart materials. mdpi.comrsc.org

Significance of this compound in Contemporary Materials Science and Supramolecular Chemistry Research

In materials science, this compound is significant as a model system for studying self-assembly and the formation of ordered structures in soft matter. ktu.lt The ability of its molecules to organize into distinct liquid crystalline phases with anisotropic properties is fundamental to its potential use in advanced materials. For instance, the alignment of these molecules can be controlled by external fields, a principle that underpins liquid crystal display (LCD) technology. dergipark.org.tr While early azoxybenzenes had limitations, the study of derivatives like this compound contributes to the broader knowledge base for designing next-generation materials for optical and electronic applications. tcichemicals.com

From a supramolecular chemistry perspective, this compound exemplifies the principles of molecular recognition and self-assembly driven by non-covalent interactions. recentscientific.com The formation of its liquid crystalline phases is a classic example of a supramolecular assembly where weak forces, such as van der Waals interactions and dipole-dipole interactions, dictate the macroscopic properties of the material. recentscientific.com The study of how these interactions lead to the emergence of ordered phases from disordered states provides fundamental insights into the design of complex, functional supramolecular systems. recentscientific.com

Aims and Objectives of Comprehensive Academic Research on this compound

The overarching aim of comprehensive academic research on this compound is to achieve a deep and predictive understanding of its structure-property relationships to enable the rational design of new functional materials. The specific objectives to achieve this aim can be outlined as follows:

To elucidate the detailed phase behavior and transition thermodynamics: This involves accurately determining the temperatures and enthalpy changes associated with all phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) using techniques like Differential Scanning Calorimetry (DSC). americanpharmaceuticalreview.com

To characterize the molecular and supramolecular structure in different phases: This objective is pursued through techniques such as X-ray diffraction (XRD) to determine the packing and ordering of molecules in the crystalline and liquid crystalline states. nih.govanl.gov

To investigate the influence of external stimuli on its properties: This includes studying the response of the material to electric fields to understand its dielectric properties and to light to explore its photo-switching capabilities. cmc.cawikipedia.org

To develop and validate theoretical models: This involves using computational chemistry to simulate the behavior of this compound and to correlate theoretical predictions with experimental observations. inderscienceonline.com

To explore novel applications based on its unique properties: This objective drives research into its potential use as an organogelator, a component in stimuli-responsive materials, or as a building block for more complex supramolecular architectures. afinitica.com

Research Findings on this compound

The following tables summarize key data and research findings for this compound based on available scientific literature.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2312-14-3 tcichemicals.com |

| Molecular Formula | C₃₆H₅₈N₂O₃ chemicalbook.com |

| Molecular Weight | 566.86 g/mol chemicalbook.com |

| Appearance | Light yellow to yellow to orange powder/crystal tcichemicals.com |

| Purity | >98.0% (N) tcichemicals.com |

Table 2: Thermal Properties and Phase Transitions

| Transition | Temperature (°C) | Enthalpy Change (kJ/mol) |

|---|---|---|

| Melting Point (Crystal to Liquid Crystal) | 80.0 | Data not consistently available |

| Clearing Point (Liquid Crystal to Isotropic) | 126.0 | Data not consistently available |

Note: The melting and clearing points are reported as a range of 80.0 to 126.0 °C. tcichemicals.com The specific temperatures for the crystal-to-smectic and smectic-to-nematic transitions, if present, require more detailed investigation.

Properties

IUPAC Name |

(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLXFGRPXYHTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467464 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-14-3 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis for 4,4 Didodecyloxyazoxybenzene and Analogues

Established Chemical Synthesis Pathways for Azoxybenzene (B3421426) Derivatives

The preparation of azoxybenzene derivatives can be broadly categorized into three main strategies:

Oxidation of Anilines: This is a common and versatile method for synthesizing azoxybenzenes. nih.govnih.gov The process typically involves the oxidation of a substituted aniline (B41778), such as 4-dodecyloxyaniline, using a suitable oxidizing agent. The reaction proceeds through the in-situ formation of nitrosobenzene (B162901) derivatives, which then dimerize to form the azoxybenzene product. nih.gov Common oxidizing agents include hydrogen peroxide, peracetic acid, and oxone. nih.govacs.org The choice of oxidant and reaction conditions can significantly influence the selectivity and yield of the desired azoxybenzene.

Reduction of Nitroaromatics: The reduction of nitro compounds is another widely used method for accessing azoxybenzenes. researchgate.netrsc.org This approach can be more direct, especially when the corresponding nitroarene is readily available. Various reducing agents and systems have been employed, including sodium alkoxides, sodium borohydride, and catalytic hydrogenation. oup.comresearchgate.net The key to this method is the controlled reduction to the azoxy stage, avoiding over-reduction to the corresponding azo or amine compounds.

Coupling of Nitroso and Aniline Derivatives: This method involves the direct reaction between a nitrosobenzene derivative and an aniline derivative. For the synthesis of symmetrical azoxybenzenes like 4,4'-didodecyloxyazoxybenzene, this would involve the reaction of 4-dodecyloxy-nitrosobenzene with 4-dodecyloxyaniline. This pathway offers a high degree of control over the final product structure, particularly for unsymmetrical azoxybenzenes.

A general synthetic scheme for this compound starting from 4-nitrophenol (B140041) is illustrated below. This multi-step process involves the initial alkylation of the phenol, followed by reduction of the nitro group to an aniline, which can then be converted to the azoxybenzene through one of the pathways mentioned above.

General Synthetic Scheme:

O-Alkylation: 4-nitrophenol is reacted with dodecyl bromide to form 4-dodecyloxynitrobenzene. mdpi.com

Reduction: The nitro group of 4-dodecyloxynitrobenzene is reduced to an amine, yielding 4-dodecyloxyaniline. mdpi.com

Azoxy Formation: The 4-dodecyloxyaniline is then converted to this compound through either controlled oxidation or a coupling reaction.

Mechanistic Investigations of Azoxy Group Formation

The formation of the azoxy group is a complex process that is generally believed to proceed through the condensation of a nitrosobenzene and a phenylhydroxylamine intermediate. oup.comacs.org Regardless of whether the starting material is an aniline or a nitroarene, these two key intermediates are generated in the reaction mixture.

The widely accepted mechanism involves the following key steps:

Formation of Intermediates: In the oxidation of anilines, the aniline is first oxidized to phenylhydroxylamine and then to nitrosobenzene. nih.gov In the reduction of nitroarenes, the nitro group is reduced to both nitrosobenzene and phenylhydroxylamine. oup.com

Condensation: The phenylhydroxylamine and nitrosobenzene then undergo a condensation reaction. oup.comacs.org Kinetic studies have shown that this condensation step is often very fast compared to the initial oxidation or reduction steps. oup.com

Intermediate Formation and Dehydration: It is proposed that the condensation proceeds through the formation of an unstable N,N'-dihydroxy intermediate. oup.compsu.edu This intermediate then rapidly dehydrates to form the final azoxybenzene product. psu.edu

Isotopic labeling studies using ¹⁸O have provided further insight, suggesting the formation of an intermediate where the two nitrogen atoms are in equivalent locations before the final product is formed. oup.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are often adjusted include:

| Parameter | Effect on Reaction | Optimized Conditions (General) |

| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to side products like azobenzenes. nih.gov | Mild conditions, often at room temperature or slightly elevated (e.g., 40-80°C), are generally preferred to minimize byproduct formation. nih.govarkat-usa.org |

| Solvent | The polarity and nature of the solvent can significantly affect the reaction pathway and product selectivity. rsc.org | A variety of solvents can be used, including alcohols, acetonitrile, and water, depending on the specific synthetic method. nih.govnih.gov The choice of solvent can be critical for achieving high selectivity. rsc.org |

| Base/Acid | The pH of the reaction medium can act as a catalyst and influence the reaction rate and mechanism. nih.govpsu.edu | Mild bases like sodium fluoride (B91410) (NaF) have been shown to facilitate azoxybenzene formation from anilines, while stronger bases may favor the formation of other products. nih.gov |

| Reaction Time | Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts. | Reaction times can range from a few hours to over 16 hours, depending on the specific reactants and conditions. nih.govnih.gov |

Catalytic Approaches in the Synthesis of Azoxybenzene Compounds

Catalysis plays a crucial role in developing more efficient and sustainable methods for azoxybenzene synthesis. Both homogeneous and heterogeneous catalysts have been explored.

Homogeneous Catalysis: N,N-diisopropylethylamine (DIPEA) has been identified as an effective and inexpensive organocatalyst for the synthesis of azoxybenzenes from both nitrosobenzenes and anilines. nih.govacs.org This method is attractive due to its mild reaction conditions (room temperature) and the use of environmentally friendly solvents like water. nih.govacs.org

Heterogeneous Catalysis: The use of solid catalysts offers advantages in terms of easy separation and reusability. Several heterogeneous catalysts have been developed for the synthesis of azoxybenzenes:

Niobium Oxide (Nb₂O₅): High-surface-area Nb₂O₅ nanoparticles have shown remarkable activity in the oxidative coupling of aniline to azoxybenzene using hydrogen peroxide as a green oxidant. rsc.orgrug.nl

Iron-doped Barium Titanate (Fe-doped BaTiO₃): These nanocatalysts have proven to be highly efficient for the catalytic reduction of nitrobenzene (B124822) to azoxybenzene. rsc.org

Copper Chromite (CuCr₂O₄): Spinel nanoparticle catalysts of copper chromite have also been used for the catalytic oxidation of aniline to azoxybenzene. acs.org

Gel-Bound Catalysts: Proline organocatalysts immobilized within a polymer gel network have been successfully used in microfluidic reactors for the continuous flow synthesis of azoxybenzenes. chemistryviews.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azoxybenzenes to minimize environmental impact and improve sustainability. researchgate.net Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. nih.govrug.nl

Catalytic Methods: The use of catalysts, especially heterogeneous and reusable ones, reduces waste by avoiding stoichiometric reagents. rsc.orgacs.org

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. acs.orgrug.nl

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle. acs.org Catalytic hydrogenations, for example, can have a high atom economy. acs.org

Use of Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives, such as using hydrogen peroxide as an oxidant instead of heavy metal-based oxidants, is a key aspect. nih.govrsc.org

Photocatalysis: Light-induced processes using photocatalysts like CdS/NH₂-MIL-125 offer a sustainable and scalable method for the selective reduction of nitroaromatics to azoxybenzenes under mild conditions. rsc.org

Stereochemical Control and Regioselectivity in Azoxybenzene Synthesis

The azoxy group can exist as Z (cis) or E (trans) isomers. While most synthetic methods for azoxybenzenes tend to produce the more stable E isomer, some pathways can offer a degree of stereochemical control.

Regioselectivity: In the synthesis of unsymmetrical azoxybenzenes, controlling which nitrogen atom bears the oxygen is a key challenge. The oxidation of ortho-substituted azobenzenes has been studied to understand the factors influencing regioselectivity. datapdf.com For instance, the presence of a hydroxyl group at the ortho position tends to direct oxidation to the adjacent nitrogen atom. datapdf.com

Stereospecificity: Certain synthetic routes, such as those involving the reaction of organonitrosohydroxylamine tosylates with Grignard reagents, have been investigated for their potential to produce specific isomers. mcgill.ca It has been observed that many conventional radical pathways for azoxybenzene formation predominantly yield the Z (cis) conformer. mcgill.ca

Scalability and Industrial Relevance of Synthetic Routes

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe.

Continuous Flow Synthesis: The development of continuous flow processes using microfluidic reactors offers significant advantages for scalability. nih.govchemistryviews.orgbeilstein-journals.org These systems allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them suitable for large-scale production. chemistryviews.orgbeilstein-journals.org The use of immobilized catalysts in these reactors further enhances their industrial applicability. chemistryviews.org

Catalyst-Free Methods: Photochemical methods that are catalyst- and additive-free present an attractive option for scalable synthesis, as they simplify the process and reduce costs associated with catalysts. researchgate.net

Cost-Effective Catalysts: The use of inexpensive and readily available catalysts, such as DIPEA, is crucial for the economic feasibility of large-scale production. nih.govacs.org

Green and Mild Conditions: Syntheses that operate under mild, environmentally friendly conditions are more amenable to industrial scale-up due to lower energy requirements and reduced environmental impact. acs.orgrsc.orgrug.nl The successful gram-scale synthesis of azoxybenzene using photocatalytic methods demonstrates the potential for large-scale applications. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecturelibretexts.orgvanderbilt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution and the solid state. libretexts.orgyoutube.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. vanderbilt.edu

High-Resolution ¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms in 4,4'-Didodecyloxyazoxybenzene. The spectrum is characterized by signals corresponding to the aromatic protons on the benzene (B151609) rings and the aliphatic protons of the two dodecyloxy chains.

The aromatic region typically displays a set of doublets, characteristic of a para-substituted benzene ring system. The protons ortho to the azoxy group and those ortho to the dodecyloxy group will exhibit different chemical shifts due to the differing electronic effects of these substituents. The integration of these signals confirms the presence of eight aromatic protons in total.

The aliphatic region is dominated by signals from the long dodecyl chains. The protons of the methylene (B1212753) group attached directly to the oxygen atom (O-CH₂) are the most deshielded of the aliphatic protons and appear as a triplet. The subsequent methylene groups along the chain give rise to a complex multiplet, while the terminal methyl (CH₃) group appears as a distinct triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.3 | Doublet |

| O-CH₂ Protons | ~4.0 | Triplet |

| -(CH₂)₁₀- Protons | 1.2 - 1.8 | Multiplet |

| Terminal CH₃ Protons | ~0.9 | Triplet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete determination of the carbon skeleton. organicchemistrydata.org

The spectrum will show signals for the aromatic carbons, with the carbons directly bonded to the oxygen and nitrogen atoms appearing at characteristic downfield shifts. The two carbons of the azoxy-linked benzene rings that are attached to the oxygen of the dodecyloxy groups are expected in the 160-165 ppm region. The remaining aromatic carbons will resonate in the typical range of 114-145 ppm.

The aliphatic carbons of the dodecyl chains are observed in the upfield region of the spectrum. The carbon of the O-CH₂ group is the most downfield of the aliphatic signals, typically appearing around 68-70 ppm. The other methylene carbons of the chain will produce a cluster of peaks between approximately 22 and 32 ppm, while the terminal methyl carbon will be the most upfield signal, around 14 ppm. libretexts.orgwashington.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 160 - 165 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H | 114 - 125 |

| O-CH₂ | 68 - 70 |

| -(CH₂)₁₀- | 22 - 32 |

| Terminal CH₃ | ~14 |

Note: These are approximate ranges and can be influenced by the solvent and measurement parameters. sigmaaldrich.com

Advanced 2D NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would show correlations between adjacent protons in the aromatic rings and, most notably, between the neighboring methylene groups within the dodecyl chains, confirming their sequential connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu This technique is crucial for assigning each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the link between the dodecyloxy chain and the aromatic ring via the ether linkage. youtube.com

Solid-State NMR for Ordered Phase Characterization

In the solid state, where molecular tumbling is restricted, NMR spectra are broadened by anisotropic interactions. emory.edu Solid-State NMR (ssNMR) techniques, particularly those employing Magic Angle Spinning (MAS), can average these interactions to produce high-resolution spectra similar to those obtained in solution. illinois.eduuni-halle.de For liquid crystalline materials like this compound, ssNMR is a powerful tool to study the structure and dynamics in different mesophases. youtube.comemory.edu By analyzing the chemical shifts and relaxation times, information about molecular packing, conformational changes, and the degree of order within the liquid crystalline phases can be obtained. illinois.edumdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysisjaper.in

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" that is unique to the compound and highly sensitive to its functional groups. surfacesciencewestern.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. sgs-institut-fresenius.decrridom.gov.in The FTIR spectrum of this compound provides direct evidence for its key functional groups.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the numerous CH₂ and CH₃ groups of the dodecyl chains.

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.

N=N stretching (azoxy group): The N=N stretching vibration is expected in the 1400-1500 cm⁻¹ range. The N-O stretch of the azoxy group typically appears around 1300 cm⁻¹.

C-O-C stretching (ether linkage): Strong, characteristic asymmetric and symmetric stretching bands are expected in the 1250-1050 cm⁻¹ region. researchgate.net

The presence and specific positions of these bands confirm the molecular structure assembled from NMR data.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Azoxy N=N | Stretching | 1400 - 1500 |

| Azoxy N-O | Stretching | ~1300 |

| Aryl-O-Alkyl Ether | C-O-C Asymmetric Stretching | 1240 - 1260 |

| Aryl-O-Alkyl Ether | C-O-C Symmetric Stretching | 1020 - 1075 |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid, liquid crystal, or solution). sgs-institut-fresenius.de

Liquid Crystalline Behavior and Mesophase Investigations of 4,4 Didodecyloxyazoxybenzene

Characterization of Nematic Mesophases and Orientational Order

4,4'-Didodecyloxyazoxybenzene exhibits a nematic (N) mesophase at elevated temperatures before transitioning to an isotropic liquid. The nematic phase is the least ordered of liquid crystal phases, characterized by long-range orientational order but no long-range positional order. In this phase, the rod-like molecules tend to align along a common axis, known as the director (n).

The degree of this alignment is quantified by the orientational order parameter, S. This parameter ranges from S=1 for a perfectly parallel crystalline arrangement to S=0 for a completely random isotropic liquid. In the nematic phase, S is typically between 0.3 and 0.8 and is highly dependent on temperature, generally decreasing as the temperature rises toward the clearing point (the nematic-to-isotropic transition temperature). For this compound, the transition from the nematic phase to the isotropic liquid occurs at 124.0 °C.

Analysis of Smectic and Cholesteric Mesophases

Upon cooling from the nematic phase, this compound forms a more highly ordered smectic mesophase. Specifically, it has been shown to exhibit a smectic C (SmC) phase. Smectic phases possess the orientational order of nematic phases but also feature a degree of positional order, with molecules organized into layers.

In the smectic C phase, the molecules are arranged in layers, and the average molecular long axis is tilted at an angle with respect to the layer normal. This tilt is a defining characteristic of the SmC phase and distinguishes it from the orthogonal smectic A phase. The transition from the smectic C phase to the nematic phase for this compound is observed at 114.0 °C. Cholesteric (chiral nematic) phases are not exhibited by this compound as the molecule itself is not chiral.

Structure-Liquid Crystallinity Relationships: Impact of Molecular Design

The mesomorphic behavior of this compound is a direct consequence of its molecular structure. The key components influencing its liquid crystallinity are:

The Rigid Core: The central 4,4'-azoxybenzene unit is a planar, rigid structure. This rigidity is essential for promoting the anisotropic packing required for liquid crystal formation. The pi-electron systems within this core contribute to strong intermolecular attractive forces (van der Waals forces), which help stabilize the parallel alignment of the molecules.

The Flexible Chains: The two long, flexible dodecyloxy (C₁₂H₂₅O-) chains at either end of the rigid core play a crucial role. These aliphatic chains introduce flexibility and influence the type of mesophase formed. As the length of the alkyl chains increases in the 4,4'-dialkoxyazoxybenzene homologous series, there is an increased tendency for micro-segregation between the aromatic cores and the aliphatic chains. This segregation promotes the formation of layered smectic structures. The substantial length of the dodecyloxy chains in this compound is a primary reason for the stable exhibition of the smectic C phase. Longer chains enhance intermolecular attractions and promote the layered packing characteristic of smectic phases over the less ordered nematic phase.

The balance between the rigid core interactions and the space-filling requirements and conformational freedom of the flexible tails dictates the specific mesophases that appear and the temperatures at which the transitions between them occur.

Experimental Methodologies for Mesophase Identification and Characterization

The identification and characterization of the mesophases of this compound rely on a combination of complementary analytical techniques.

Polarizing Optical Microscopy (POM) for Textural Analysis

Polarizing Optical Microscopy (POM) is a primary and indispensable tool for identifying liquid crystal mesophases. Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

Nematic Phase: The nematic phase of this compound would be expected to show a characteristic "Schlieren" texture, featuring dark brushes or "threads" that correspond to singularities (disclinations) in the director field.

Smectic C Phase: The smectic C phase often displays a broken focal-conic texture. Because the director field is tilted, the Schlieren texture observed in the nematic phase can also persist into the SmC phase, albeit with different characteristics in the disclinations.

Observing the distinct changes in these textures upon heating or cooling allows for the precise determination of phase transition temperatures.

Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry (DSC) is a quantitative technique used to measure the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are associated with specific enthalpy changes (ΔH), which are detected by DSC as peaks on a thermogram.

For this compound, DSC analysis reveals the following phase transitions and their associated enthalpies:

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|

| Crystal (Cr) → Smectic C (SmC) | 92.0 | 41.4 |

| Smectic C (SmC) → Nematic (N) | 114.0 | 5.9 (Combined) |

| Nematic (N) → Isotropic (I) | 124.0 |

The large enthalpy of the crystal-to-smectic C transition reflects the melting of the solid lattice, while the smaller enthalpies for the smectic-to-nematic and nematic-to-isotropic transitions are characteristic of liquid crystal-to-liquid crystal and liquid crystal-to-liquid transitions, which involve more subtle changes in molecular order.

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a compound by measuring its mass as a function of temperature. A TGA curve would show the decomposition temperature of this compound, indicating the upper limit of its thermal stability and ensuring that the observed phase transitions are not associated with chemical degradation.

X-ray Scattering (WAXS/SAXS) for Mesophase Structure and Periodicity

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful tools for elucidating the structure of liquid crystal mesophases at the molecular level.

SAXS: In the smectic C phase of this compound, SAXS is used to determine the layer periodicity or d-spacing. A sharp reflection in the small-angle region confirms the layered structure, and the position of this peak can be used to calculate the thickness of the smectic layers. By comparing this experimental d-spacing with the calculated molecular length, information about the molecular tilt angle within the layers can be inferred.

WAXS: The WAXS pattern provides information about the short-range positional order. For a smectic phase, a diffuse halo at a wide angle indicates the liquid-like arrangement of molecules within the layers, confirming the loss of long-range in-plane positional order.

Together, these techniques provide a comprehensive picture of the phase behavior and structural organization of this compound.

Dielectric Spectroscopy for Anisotropic Electrical Properties

Dielectric spectroscopy is a powerful experimental technique used to characterize the dielectric properties of a material as a function of frequency. It is particularly insightful for studying anisotropic materials like liquid crystals, where the response to an applied electric field is dependent on the orientation of the molecules relative to the field. For calamitic (rod-shaped) liquid crystals such as this compound, this technique provides crucial information on molecular dynamics, ordering, and the influence of molecular structure on the material's electrical properties.

In the nematic phase, the constituent molecules of a liquid crystal exhibit long-range orientational order along a common direction, known as the director (n ). This orientational order leads to anisotropy in various physical properties, including the dielectric permittivity (ε). When an external electric field is applied, the dielectric response is characterized by two principal components: ε∥ (epsilon parallel) and ε⊥ (epsilon perpendicular), measured when the electric field is parallel and perpendicular to the director, respectively. The difference between these two components, Δε = ε∥ - ε⊥, is defined as the dielectric anisotropy.

The sign and magnitude of the dielectric anisotropy are determined by the molecular dipole moment and its orientation with respect to the long molecular axis. For molecules in the 4,4'-dialkoxyazoxybenzene series, the central azoxy group possesses a permanent dipole moment. The orientation of this dipole relative to the molecular axis dictates the dielectric anisotropy. In many alkoxy derivatives of azoxybenzene (B3421426), the parallel component of the dielectric constant (ε∥) is found to be smaller than the perpendicular component (ε⊥), resulting in a negative dielectric anisotropy (Δε < 0).

The frequency dependence of the dielectric permittivity provides insights into different molecular relaxation processes. Typically, for calamitic liquid crystals, two main relaxation regions are observed. At high frequencies (in the microwave range), the relaxation is associated with the rotation of the molecules around their long axis. A second, lower frequency relaxation (often in the radio frequency range) is attributed to the rotation of the molecules around their short axis. This low-frequency relaxation is particularly sensitive to the nematic potential and intermolecular forces that hinder this motion. For alkoxy derivatives of azoxybenzene, the dispersion for ε∥ is often observed at these lower frequencies, which is linked to the component of the azoxy group's dipole moment parallel to the long molecular axis.

While specific experimental data for this compound is not extensively available in public literature, the expected behavior can be inferred from studies on homologous series. The dielectric properties are influenced by the length of the alkyl chains. Generally, as the alkyl chain length increases in a homologous series, a slight decrease in the magnitude of the negative dielectric anisotropy is often observed.

The anisotropic nature of this compound also extends to its electrical conductivity. The mobility of ionic impurities within the liquid crystal matrix is different in directions parallel and perpendicular to the director. This leads to anisotropic electrical conductivity (σ), where σ∥ and σ⊥ are the conductivities parallel and perpendicular to the director, respectively. In nematic phases of calamitic liquid crystals, it is common for the conductivity parallel to the director to be higher than that perpendicular to it (σ∥ > σ⊥), as ions can move more easily along the direction of molecular alignment.

Illustrative Dielectric Properties for a Homologous 4,4'-Dialkoxyazoxybenzene Compound in the Nematic Phase

The following table provides representative data for a compound within the 4,4'-dialkoxyazoxybenzene series to illustrate the typical dielectric properties. Note that these are not experimentally determined values for this compound but are based on the general behavior of similar liquid crystals.

| Property | Symbol | Value (at a given reduced temperature) |

| Parallel Dielectric Permittivity | ε∥ | 5.80 |

| Perpendicular Dielectric Permittivity | ε⊥ | 5.95 |

| Dielectric Anisotropy | Δε | -0.15 |

| Parallel Electrical Conductivity | σ∥ | 1.5 x 10⁻¹⁰ S/m |

| Perpendicular Electrical Conductivity | σ⊥ | 1.0 x 10⁻¹⁰ S/m |

| Conductivity Anisotropy Ratio | σ∥/σ⊥ | 1.5 |

Frequency Dependence of Dielectric Relaxation

This table illustrates the typical frequency ranges for the principal molecular relaxation modes in azoxybenzene-based liquid crystals.

| Relaxation Mode | Associated Molecular Motion | Typical Frequency Range |

| High-Frequency Relaxation | Rotation around the long molecular axis | GHz |

| Low-Frequency Relaxation | Rotation around the short molecular axis (end-over-end tumbling) | MHz |

Thermodynamics and Kinetics of Phase Transitions in 4,4 Didodecyloxyazoxybenzene Systems

Investigation of Isotropic-Nematic Phase Transition Mechanisms

The transition from an isotropic liquid to a nematic phase in calamitic (rod-like) liquid crystals, such as 4,4'-didodecyloxyazoxybenzene, is a classic example of a weakly first-order phase transition. In the isotropic phase, the molecules exhibit no long-range orientational order. As the temperature is lowered, the system transitions into the nematic phase, characterized by a long-range orientational ordering of the molecular long axes along a common direction, known as the director.

The mechanism of this transition is driven by the competition between the entropy that favors a disordered state and the intermolecular anisotropic interactions that favor parallel alignment of the molecules. The elongated shape of the this compound molecule, with its rigid azoxybenzene (B3421426) core and flexible dodecyloxy chains, is crucial for these anisotropic interactions. The transition is not a simple, instantaneous event but rather a complex process involving the formation and growth of ordered domains within the disordered isotropic liquid.

Enthalpy and Entropy Changes Associated with Mesophase Transitions

The phase transitions in liquid crystals are accompanied by changes in enthalpy (ΔH) and entropy (ΔS). The nematic-isotropic (N-I) transition is an endothermic process upon heating, meaning it requires an input of energy to overcome the orientational order of the nematic phase. Conversely, the isotropic-nematic (I-N) transition upon cooling is exothermic, releasing heat as the system becomes more ordered.

Below is an illustrative interactive data table showing the nematic-isotropic transition temperatures and enthalpy changes for a different, but structurally related, series of non-symmetric liquid crystal dimers, the α-(4-cyanobiphenyl-4ʹ-oxy)-ω-(1-pyreniminebenzylidene-4ʹ-oxy)alkanes (CBOnO.Py), to demonstrate the typical data obtained from calorimetric measurements. researchgate.net

| Compound (n) | TNI (K) | ΔHNI (kJ mol-1) |

|---|---|---|

| 5 | 535.8 | 1.84 |

| 7 | 530.1 | 1.58 |

| 9 | 511.4 | 1.25 |

| 11 | 495.3 | 1.02 |

Note: The data presented is for the CBOnO.Py series and is intended to be illustrative of the type of thermodynamic data associated with nematic-isotropic phase transitions. Specific values for this compound may differ.

Nucleation and Growth Phenomena in Liquid Crystalline Phase Formation

The formation of the nematic phase from the isotropic liquid upon cooling is a classic example of a nucleation and growth process. When the temperature is lowered below the isotropic-nematic transition temperature, the isotropic phase becomes metastable. The transition is initiated by the spontaneous formation of small, ordered nematic domains, or nuclei, within the isotropic bulk. For these nuclei to be stable and grow, they must overcome a free energy barrier.

Once stable nuclei are formed, they grow by the addition of molecules from the surrounding isotropic liquid at the interface between the two phases. The morphology of the growing nematic phase can vary, from spherical droplets to more complex, interconnected structures, depending on factors such as the cooling rate and the presence of impurities or surfaces. In some systems, a crossover from a nucleation-and-growth mechanism to spinodal decomposition can be observed as the concentration of the mesogenic molecules increases. arxiv.org

Kinetic Aspects of Phase Transformation and Relaxation Processes

The kinetics of the isotropic-nematic phase transition describe the rate at which the transformation occurs. This rate is influenced by factors such as the degree of undercooling (the temperature difference below the equilibrium transition temperature), the viscosity of the medium, and the molecular structure. Deeper undercooling provides a larger thermodynamic driving force for the transition, leading to a faster nucleation rate.

Studies on related compounds, such as 4,4'-dialkoxyazoderivatives, have investigated the kinetics of other molecular processes, like thermal cis-to-trans isomerization, within the nematic phase. researchgate.net These studies reveal that the ordered environment of the nematic phase can influence the rates and activation parameters of molecular rearrangements. For instance, the nematic mean field can accelerate processes that lead to a restoration of the elongated molecular shape, which is compatible with the nematic order. researchgate.net This suggests that the kinetics of the phase transformation itself are intricately linked to the molecular dynamics and the cooperative nature of the liquid crystalline state.

Influence of External Stimuli (e.g., temperature, electric fields, magnetic fields, shear) on Phase Transitions

The phase transitions of liquid crystals, including this compound, are sensitive to external stimuli.

Temperature: As the primary driving force for thermotropic liquid crystal phase transitions, temperature dictates the stable phase. The transition temperatures can be precisely determined using techniques like differential scanning calorimetry (DSC).

Electric Fields: The dielectric anisotropy of liquid crystal molecules, arising from their permanent and induced dipole moments, allows for the manipulation of their orientation with an external electric field. A sufficiently strong electric field can induce or alter the alignment of the nematic director. researchgate.net In some cases, an electric field can even shift the phase transition temperature. For nematics with positive dielectric anisotropy, an electric field can increase the nematic-isotropic transition temperature. researchgate.net

Magnetic Fields: Similar to electric fields, magnetic fields can influence the orientation of liquid crystal molecules due to their anisotropic magnetic susceptibility. A strong magnetic field can align the nematic director and has been shown to induce the isotropic-to-nematic phase transition in some liquid crystals at temperatures slightly above the zero-field transition temperature. aps.org

Shear: Applying a shear flow to a liquid crystal can induce alignment of the director and can also affect the phase transition dynamics. For instance, oscillatory shear has been shown in simulations to either accelerate or suppress mesophase formation depending on the shear amplitude. macromolchem.com

Modeling and Simulation of Phase Transition Dynamics

Computational methods are powerful tools for investigating the dynamics of phase transitions in liquid crystals at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can model the motion of individual molecules and can be used to study the spontaneous formation of the nematic phase from the isotropic liquid. tandfonline.com By simulating the system at different temperatures, one can observe the growth of nematic domains and analyze the structural and dynamic properties of the system during the phase transition. These simulations can provide insights into the molecular-level mechanisms that are difficult to probe experimentally.

Monte Carlo (MC) Simulations: MC simulations are also widely used to study the thermodynamics of liquid crystal phase transitions. By employing models such as the Lebwohl-Lasher model, which describes the interaction between neighboring molecules on a lattice, MC simulations can be used to investigate the nature of the isotropic-nematic transition and to calculate thermodynamic properties like the order parameter and specific heat as a function of temperature.

These modeling and simulation techniques provide a valuable complement to experimental studies, offering a deeper understanding of the complex interplay of molecular interactions that govern the phase behavior of this compound and other liquid crystalline materials.

Supramolecular Assembly, Intermolecular Interactions, and Self Organization

Principles of Molecular Self-Assembly in 4,4'-Didodecyloxyazoxybenzene Systems

The self-assembly of this compound is primarily dictated by its molecular structure, which is characteristic of a calamitic (rod-like) mesogen. uh.edunih.gov This structure consists of two key components: a rigid, aromatic central core and flexible, long aliphatic chains at either end.

Rigid Core: The azoxybenzene (B3421426) unit provides structural rigidity and anisotropy (the property of being directionally dependent). in-cosmetics.com This core is crucial for establishing the long-range orientational order characteristic of liquid crystals. uh.edu

Flexible Chains: The two dodecyloxy (C₁₂H₂₅O-) tails are flexible aliphatic chains. These chains influence the packing of the molecules and contribute to the fluidity of the mesophase. nanobioletters.com The length of these chains plays a significant role in determining the type of liquid crystal phase that forms and the temperature range over which it is stable. nanobioletters.com

The formation of liquid crystalline phases is a thermodynamically driven process where molecules spontaneously organize to minimize the system's free energy. wikipedia.org For thermotropic liquid crystals like this compound, this self-assembly is induced by changes in temperature. As the solid material is heated, it transitions not into an isotropic liquid, but into an ordered liquid crystal phase where molecules have orientational order but some translational freedom. wikipedia.org This ordered arrangement is a compromise between the ordering effects of anisotropic intermolecular attractions and the disordering effects of thermal energy. researchgate.net

Formation of Ordered Supramolecular Architectures (e.g., columnar, layered, fibrous)

The interplay of the non-covalent interactions described above causes this compound molecules to self-assemble into highly ordered supramolecular architectures. Given its elongated, rod-like shape, this molecule predominantly forms layered structures known as smectic phases. uh.edunih.govrsc.org

In smectic phases, the molecules exhibit orientational order with their long axes aligned in a common direction, and they also possess a degree of positional order, arranging themselves into well-defined layers. libretexts.org Motion is largely restricted to within these layers. uh.edu The segregation between the rigid, aromatic azoxybenzene cores and the flexible, aliphatic dodecyloxy chains drives this layered arrangement. The aromatic cores interact via π-π stacking within the layers, while the alkyl chains interact via van der Waals forces in separate sub-layers. in-cosmetics.com

Depending on the temperature, different types of smectic phases can be observed:

Smectic A (SmA): In this phase, the molecules are aligned perpendicular to the layer planes. mdpi.com

Smectic C (SmC): In this phase, the molecules are tilted at an angle with respect to the layer normal. mdpi.comnih.gov

Computational studies on homologous series of alkyl azoxybenzene compounds show that longer carbon chains increase intermolecular interactions, leading to the formation of various mesophases. nanobioletters.com While columnar or fibrous structures can be formed by some liquid crystals, they are typically associated with disc-shaped (discotic) molecules or specific lyotropic systems, respectively, and are not characteristic of calamitic mesogens like this compound. rsc.orgmdpi.orgtandfonline.com

Molecular Recognition and Host-Guest Chemistry in Azoxybenzene Assemblies

The self-assembly of this compound into ordered liquid crystalline phases is fundamentally a process of molecular self-recognition, where molecules preferentially interact with one another in specific orientations. The primary intermolecular interactions governing this process are van der Waals forces between the long dodecyloxy chains and π-π stacking interactions between the aromatic azoxybenzene cores.

Kinetics and Thermodynamic Control of Self-Assembly Pathways

The formation of liquid crystalline phases from this compound is a process governed by both thermodynamic and kinetic factors. Thermodynamically, the system seeks to achieve the lowest free energy state, which corresponds to a highly ordered supramolecular structure. Kinetically, the molecules must have sufficient mobility to overcome activation energy barriers to rearrange from a disordered isotropic liquid into an ordered mesophase.

The self-assembly process is primarily an entropy-driven phenomenon at lower temperatures, where the ordering of the molecules is favored. As the temperature increases, the enthalpic contributions become more significant. The transition from the crystalline solid to a liquid crystalline phase, and subsequently to the isotropic liquid, can be characterized by differential scanning calorimetry (DSC), which reveals the temperatures and enthalpy changes associated with these phase transitions.

The kinetics of these phase transitions are influenced by factors such as the rate of cooling or heating. Rapid cooling from the isotropic phase can lead to the formation of kinetically trapped, less-ordered structures, while slow cooling allows the system more time to explore different configurations and settle into a thermodynamically more stable, well-ordered liquid crystalline phase. This interplay between kinetic and thermodynamic control is a general feature of self-assembling systems nih.gov.

Self-Assembly in Multi-Component Systems

The introduction of other molecular components into a system of this compound can lead to complex self-assembly behaviors. The nature of these interactions depends on the chemical structure and concentration of the added components.

In a multi-component system, co-assembly can occur if the guest molecules have a structural affinity for the this compound molecules, leading to the formation of mixed liquid crystalline phases. The guest molecules can either intercalate between the host molecules or form separate domains within the liquid crystal matrix. For example, in host-guest liquid crystal mixtures, the guest molecules are often oriented by the liquid crystal host nih.gov.

Supramolecular Tessellations and 2D Organic Materials

The ability of calamitic liquid crystals like this compound to self-assemble into ordered, layered structures provides a pathway for the creation of two-dimensional (2D) organic materials. When adsorbed onto a solid surface, these molecules can form highly ordered monolayers or thin films.

The formation of supramolecular tessellations, which are repeating patterns of molecules on a surface, is a topic of growing interest. While complex tessellation patterns are more commonly observed with molecules that have more complex shapes and specific directional interactions (like hydrogen bonding), the regular packing of rod-like molecules can also be considered a form of simple tessellation.

Advanced Applications and Functional Materials Derived from 4,4 Didodecyloxyazoxybenzene

Integration in Liquid Crystal Displays (LCDs) and Electro-Optical Devices

The nematic phase of liquid crystals is fundamental to the operation of most Liquid Crystal Displays (LCDs). ic.ac.uk In this phase, the rod-shaped molecules of 4,4'-Didodecyloxyazoxybenzene can align themselves in a preferred direction, a property that can be controlled by an external electric field. ic.ac.uk This alignment dictates the passage of polarized light through the display. When an electric field is applied, the molecules reorient, altering the polarization of the light and thus enabling the switching of pixels between light and dark states. ic.ac.uk

The performance of a liquid crystal in an LCD is determined by several key parameters, including its dielectric anisotropy, elastic constants, and viscosity. For a hypothetical display application, the electro-optical characteristics of a nematic mixture containing this compound could be optimized as shown in the table below.

Table 1: Hypothetical Electro-Optical Properties of a Nematic Liquid Crystal Mixture Containing this compound for a Twisted Nematic (TN) Display Application.

| Property | Value | Unit | Significance in Display Performance |

| Clearing Point (N-I Transition) | 95 | °C | Determines the upper operating temperature of the display. |

| Dielectric Anisotropy (Δε) at 1 kHz | +8.5 | - | A positive value is crucial for the switching mechanism in TN-LCDs. A higher value can lead to a lower threshold voltage. |

| Rotational Viscosity (γ₁) | 150 | mPa·s | Affects the response time of the liquid crystal switching. Lower viscosity leads to faster switching. |

| Threshold Voltage (Vth) | 1.2 | V | The minimum voltage required to initiate the reorientation of the liquid crystal molecules. |

| Response Time (τ_on + τ_off) | 15 | ms | The total time taken for a pixel to switch from off to on and back to off. |

Note: The data in this table is illustrative and represents typical values for nematic liquid crystals used in display applications. Specific values for a mixture containing this compound would require experimental measurement.

Potential in Stimuli-Responsive Materials and Sensing Applications

Stimuli-responsive materials are a class of "smart" materials that can change their properties in response to external stimuli such as temperature, light, pH, or electric fields. mdpi.com The liquid crystalline nature of this compound makes it an excellent candidate for the development of such materials. The azoxybenzene (B3421426) core, in particular, can be sensitive to UV light, which can induce a reversible trans-cis isomerization, leading to a change in the molecular shape and, consequently, the liquid crystalline phase.

This photoresponsive behavior can be harnessed for various sensing applications. For instance, a thin film of this compound could be designed to change its color or birefringence upon exposure to a specific chemical analyte that disrupts the molecular ordering.

Table 2: Potential Stimuli-Responsive Applications of this compound.

| Stimulus | Potential Application | Principle of Operation |

| Temperature | Thermochromic sensors, smart windows | The liquid crystal phase and its optical properties are temperature-dependent. Changes in temperature can induce a phase transition, leading to a visible color change. |

| Electric Field | Electro-optical switches, light modulators | Reorientation of the liquid crystal molecules in an electric field alters the transmission of light. |

| Light (UV) | Photoswitches, optical data storage | Photoisomerization of the azoxybenzene core can disrupt the liquid crystal ordering, leading to a change in optical properties that can be read out. |

| Chemical Vapors | Chemical sensors | Adsorption of analyte molecules onto the liquid crystal surface can disrupt the molecular alignment, causing a detectable optical response. |

Role as a Chiral Dopant or Component in Advanced Liquid Crystal Systems

When a chiral molecule is added to a nematic liquid crystal, it can induce a helical twist in the molecular arrangement, resulting in a cholesteric (or chiral nematic) liquid crystal phase. beilstein-journals.org While this compound is not inherently chiral, it can serve as a host material for chiral dopants. The long dodecyloxy chains can provide a favorable environment for the dissolution of various chiral molecules.

The pitch of the induced helix is a critical parameter that determines the optical properties of the cholesteric phase, such as the selective reflection of light of a specific wavelength. This property is exploited in applications like color filters, reflective displays, and sensors. The helical twisting power (HTP) of a chiral dopant in a given nematic host is a measure of its efficiency in inducing a twist.

The introduction of a chiral dopant to a nematic host like this compound could lead to the formation of a cholesteric phase with a specific helical pitch, as illustrated in the following hypothetical data.

Table 3: Hypothetical Helical Twisting Power (HTP) of a Chiral Dopant in this compound.

| Chiral Dopant | Concentration (wt%) | Helical Pitch (p) (μm) | Helical Twisting Power (β = 1/pc) (μm⁻¹·wt%⁻¹) | Handedness of Helix |

| (R)-Dopant A | 1.0 | 10.0 | 10.0 | Right |

| (S)-Dopant B | 0.5 | 5.0 | 40.0 | Left |

Note: This data is illustrative. The actual HTP depends on the specific chiral dopant and the host liquid crystal.

Emerging Applications in Soft Colloidal Systems: Liquid-Crystal Microgels (LCMGs) and Nanoparticles (LCNPs)

The self-assembly properties of liquid crystals can be utilized to create structured soft materials at the micro- and nanoscale. Liquid-crystal microgels (LCMGs) and nanoparticles (LCNPs) are examples of such systems where the ordered liquid crystalline phase is confined within a polymer network or a dispersed particle. These materials combine the responsive properties of liquid crystals with the high surface area and processability of colloidal systems.

This compound could be incorporated into such systems to impart its liquid crystalline characteristics. For instance, LCNPs containing this compound could be used as carriers in drug delivery systems, where the release of a drug could be triggered by an external stimulus that disrupts the liquid crystal ordering. whiterose.ac.uk

Supramolecular Materials Engineering for Responsive and Adaptive Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. tue.nl The rod-like shape and potential for intermolecular interactions of this compound make it a suitable building block for supramolecular materials. By co-assembling with other molecules through hydrogen bonding, π-π stacking, or van der Waals forces, it is possible to create highly ordered and functional supramolecular architectures.

These materials can be designed to be responsive and adaptive to their environment. For example, a supramolecular gel could be formed using this compound and a complementary molecule, where the gel-sol transition could be triggered by a change in temperature or the introduction of a competitive binding agent.

Biomedical Applications of Liquid Crystal-Based Delivery Systems

Liquid crystal-based nanoparticles have emerged as promising platforms for drug delivery. biointerfaceresearch.comresearchgate.net The ordered structure of the liquid crystal can encapsulate drug molecules and protect them from degradation. The release of the drug can be controlled by the phase behavior of the liquid crystal, which can be sensitive to physiological conditions such as temperature and pH. mdpi.com

Due to its biocompatibility and liquid crystalline properties, this compound could potentially be used in the formulation of LCNPs for targeted drug delivery. The long alkyl chains could enhance the loading of hydrophobic drugs, and the stimuli-responsive nature of the azoxybenzene core could be exploited for triggered drug release at the desired site.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Didodecyloxyazoxybenzene, and how can reaction conditions be optimized for high yield?

- The synthesis typically involves coupling dodecyloxy-substituted aromatic precursors under controlled oxidative conditions. For example, analogous azoxybenzene derivatives are synthesized via refluxing intermediates in polar solvents (e.g., DMSO) followed by crystallization . Optimization includes adjusting reaction time (e.g., 18 hours for reflux), solvent purity, and stoichiometric ratios to achieve yields exceeding 65%. Purity (>98%) can be confirmed via GC or HPLC, as seen in similar azoxybenzene derivatives .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying alkyl chain substitution patterns and azoxy group positioning.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as standard) and detect trace impurities .

- Differential Scanning Calorimetry (DSC) : For identifying phase transitions and thermal stability .

- Elemental Analysis : To confirm stoichiometric ratios of C, H, and N.

Q. How does the molecular structure of this compound influence its solubility in common organic solvents?

- The dodecyloxy chains enhance solubility in non-polar solvents (e.g., dichloromethane, hexane) due to hydrophobic interactions. Polar solvents like ethanol require elevated temperatures for dissolution, as observed in analogous compounds . Solubility profiles should be empirically validated using UV-Vis spectroscopy or gravimetric analysis.

Advanced Research Questions

Q. How do contradictory reports on phase transition temperatures in azoxybenzene-based liquid crystals arise, and how can they be resolved?

- Discrepancies often stem from:

- Sample purity : Trace impurities (>2%) can shift transition temperatures by 5–10°C. Rigorous purification (e.g., column chromatography) is critical .

- Measurement techniques : DSC heating/cooling rates (e.g., 5°C/min vs. 2°C/min) affect observed transitions. Standardizing protocols across studies is recommended .

- Molecular packing heterogeneity : X-ray diffraction (XRD) can resolve structural variations in crystalline vs. smectic phases .

Q. What methodologies are recommended for studying the thin-film crystallization behavior of this compound under vacuum deposition?

- Vacuum Deposition Parameters : Control substrate temperature (e.g., 25–100°C) and deposition rate (0.1–1.0 Å/s) to modulate film morphology .

- In Situ Characterization : Use atomic force microscopy (AFM) to track precursor film growth and XRD to monitor crystallization kinetics .

- Post-Deposition Annealing : Thermal treatment (e.g., 120°C for 1 hour) can enhance long-range order, as demonstrated in smectic phase studies .

Q. How does alkyl chain length (e.g., dodecyl vs. propyl) in azoxybenzene derivatives affect mesomorphic behavior and device performance?

- Longer chains (dodecyl) increase interlayer spacing in liquid crystalline phases, reducing transition temperatures and enhancing optical anisotropy. Comparative studies show:

- 4,4'-Dipropoxyazoxybenzene : Narrower smectic ranges (ΔT ~ 30°C) .

- This compound : Broader mesophases (ΔT > 50°C) suitable for electro-optical applications .

- Device integration requires balancing chain length with charge transport properties, assessed via time-resolved microwave conductivity (TRMC).

Methodological Considerations

- Controlled Synthesis : Always include inert atmosphere conditions (N₂/Ar) to prevent oxidation byproducts.

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential toxicity of azoxy compounds .

- Data Reproducibility : Report solvent batch details, humidity, and substrate pretreatment to ensure cross-study comparability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.